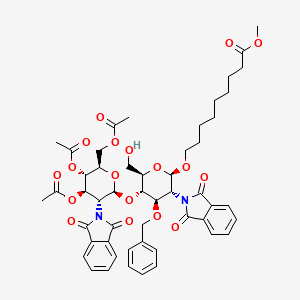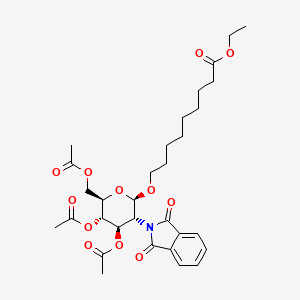
2-Chlorethyl-Methanthiosulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl Methanethiosulfonate is a chemical compound with the molecular formula C3H7ClO2S2 and a molecular weight of 174.67 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to modify proteins by reacting with thiol groups, making it a valuable tool in various scientific studies.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying thiol groups in proteins and other biomolecules.
Biology: Employed in studies involving protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential use in drug development and as a tool for studying disease mechanisms.
Industry: Utilized in the production of specialized biochemical reagents and in the development of new materials.
Wirkmechanismus
Target of Action
The primary targets of 2-Chloroethyl Methanethiosulfonate are thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in various biological processes and are found in many proteins.
Mode of Action
2-Chloroethyl Methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides . This interaction alters the structure and function of the target proteins, leading to various downstream effects.
Biochemical Pathways
The compound is used to probe the structures of the ACh receptor channel , the GABA receptor channel , and lactose permease . It is also useful for mapping the pore-lining regions of the ryanodine receptor . These receptors and channels are involved in various biochemical pathways, including neurotransmission and ion transport.
Biochemische Analyse
Biochemical Properties
2-Chloroethyl Methanethiosulfonate interacts with thiols, a type of sulfur-containing biomolecule, to form mixed disulfides . This interaction is specific and rapid, making 2-Chloroethyl Methanethiosulfonate a valuable tool in biochemical research . The compound has been used to probe the structures of the ACh receptor channel, the GABA receptor channel, and lactose permease .
Cellular Effects
The cellular effects of 2-Chloroethyl Methanethiosulfonate are largely due to its interactions with thiols. For example, it has been used to probe the structures of various receptor channels, suggesting that it may influence cell signaling pathways
Molecular Mechanism
At the molecular level, 2-Chloroethyl Methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides This reaction can influence the function of proteins and other biomolecules that contain thiols, potentially leading to changes in gene expression or cellular function
Temporal Effects in Laboratory Settings
Given its rapid and specific reaction with thiols , it is likely that the effects of this compound could change over time, depending on the stability of the resulting mixed disulfides and the presence of other factors that could influence these reactions.
Metabolic Pathways
Given its known reaction with thiols , it is possible that this compound could interact with enzymes or cofactors that contain thiols, potentially influencing metabolic flux or metabolite levels.
Subcellular Localization
Given its known interactions with thiols , it is possible that this compound could be localized to areas of the cell where these biomolecules are abundant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroethyl Methanethiosulfonate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 2-chloroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 2-Chloroethyl Methanethiosulfonate on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, safety, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethyl Methanethiosulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the chloroethyl group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Nucleophilic Substitution: The major products are typically thioethers or amines, depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: The primary product is the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroethyl Methanesulfonate
- 2-Chloroethyl Ethanesulfonate
- 2-Chloroethyl Benzenesulfonate
Comparison: 2-Chloroethyl Methanethiosulfonate is unique due to its specific reactivity with thiol groups, which is not as pronounced in similar compounds. This specificity makes it particularly valuable in proteomics research .
Eigenschaften
IUPAC Name |
2-chloroethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S2/c1-8(5,7)6-3-2-4/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELOKLDGLNRJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)


